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Compound of Interest

Compound Name: Fmoc-D-Trp-OH

Cat. No.: B7772072

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR)
spectroscopy characterization of Na-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-
OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details
the expected *H and 3C NMR spectral data, outlines experimental protocols for data
acquisition, and offers a comparison with the commonly used indole-protected analogue,
Fmoc-D-Trp(Boc)-OH.

Data Presentation: NMR Spectral Data

The precise chemical shifts and coupling constants of Fmoc-D-Trp-OH can be experimentally
determined. In the absence of readily available public experimental data, a predicted NMR
dataset is presented below for reference. These predictions are based on computational
algorithms and provide a reliable estimate for spectral interpretation. For comparative
purposes, experimental data for Fmoc-D-Trp(Boc)-OH is also provided.

Table 1: Predicted *H and *3C NMR Data for Fmoc-D-Trp-OH
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Atom Assignment

Predicted *H Chemical Shift Predicted 3C Chemical Shift

(ppm) (Ppm)
Tryptophan Moiety
a-CH 45-47 ~55.0
B-CH2 3.2-34 ~28.0
Indole NH ~10.8 -
Indole C2-H ~7.2 ~124.0
Indole C4-H ~7.6 ~118.0
Indole C5-H ~7.1 ~119.0
Indole C6-H ~7.0 ~121.0
Indole C7-H ~7.5 ~111.0
Indole C2 - ~124.0
Indole C3 - ~109.0
Indole C3a - ~127.0
Indole C7a - ~136.0
Fmoc Moiety
Fmoc CH 4.2-43 ~47.0
Fmoc CH: 43-44 ~67.0
Fmoc Aromatic CH (4
bositions) 76-79 ~127.0, ~128.0
Fmoc Aromatic CH (4
sositions) 73-74 ~120.0, ~125.0
Fmoc Quaternary C (2
positio(r?s) s ) ~4L0
Fmoc Quaternary C (2 ] 1440

positions)
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Carbonyls

Carboxyl C=0 ~174.0

Urethane C=0 ~156.0

Note: Predicted values are generated from computational models and may vary from
experimental results. The solvent is assumed to be DMSO-ds.

Table 2: Experimental *H and 3C NMR Data for Fmoc-D-Trp(Boc)-OH in CDCls
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Atom Assignment

Experimental *H Chemical

Experimental 13C Chemical

Shift (ppm) Shift (ppm)
Tryptophan Moiety
a-CH 4.75 54.1
B-CH: 3.30, 3.13 28.6
Indole C2-H 7.92 124.6
Indole C4-H 7.54-7.04 (multiplet) 1225
Indole C5-H 7.54-7.04 (multiplet) 117.4
Indole C6-H 7.54-7.04 (multiplet) 130.3
Indole C7-H 7.54-7.04 (multiplet) 115.2
Fmoc Moiety
Fmoc CH 4.14 46.9
Fmoc CH: 414 67.0

Fmoc Aromatic CH

7.54-7.04 (multiplet)

119.9, 125.1, 127.0, 127.6

Boc Moiety

Boc C(CHs)s 1.56 83.6
Carbonyls

Carboxyl C=0 - 172.8
Urethane C=0 (Fmoc) - 156.7
Carbamate C=0 (Boc) - 149.5

Note: This data is compiled from publicly available sources and may have been recorded under

various experimental conditions. The assignments are based on typical chemical shift ranges.

Experimental Protocols
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Detailed methodologies for the key NMR experiments are provided below. These protocols are
intended as a general guide and may require optimization based on the specific instrument and
sample.

Sample Preparation

» Dissolution: Accurately weigh 5-10 mg of the Fmoc-D-Trp-OH sample and dissolve it in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls, or MeOD).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shift scale to O ppm.

o Transfer: Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy (*H and *3C)

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition:

o

Pulse Sequence: Standard single-pulse sequence.

o

Spectral Width: Typically 0-12 ppm.

[¢]

Number of Scans: 16 to 64, depending on the sample concentration.

[¢]

Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: Typically 0-200 ppm.

[¢]

Number of Scans: 1024 to 4096, as 13C has a low natural abundance.

o

Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
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e COSY (Correlation Spectroscopy):
o Purpose: To identify proton-proton (*H-*H) spin-spin coupling networks.
o Pulse Sequence: Standard COSY or DQF-COSY sequence.

e HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify direct one-bond correlations between protons and heteronuclei (*H-
13C).

o Pulse Sequence: Standard HSQC or edited HSQC sequence (to differentiate CH, CHz,
and CHs groups).

o« HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (2-3 bond) correlations between protons and heteronuclei
(*H-13C), which is crucial for assigning quaternary carbons.

o Pulse Sequence: Standard HMBC sequence.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the expected NMR correlations
for Fmoc-D-Trp-OH.
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Caption: Experimental Workflow for NMR Characterization.
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Expected NMR Correlations
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COSY (tH-tH)

Fmoc-D-Trp-OH Structure

______________ Indole

Click to download full resolution via product page

 To cite this document: BenchChem. [Characterization of Fmoc-D-Trp-OH by NMR
Spectroscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b7772072#characterization-of-fmoc-d-trp-oh-by-nmr-
spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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